![molecular formula C16H28O2 B14440029 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 77349-35-0](/img/structure/B14440029.png)
4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylbicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by a heptyl group attached to the bicyclo[222]octane structure, with a carboxylic acid functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The heptyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The heptyl group may influence the compound’s hydrophobic interactions and membrane permeability.
Comparison with Similar Compounds
- 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
- 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
- 4-Ethylbicyclo[2.2.2]octane-1-carboxylic acid
Comparison: 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to its longer heptyl chain, which can influence its physical properties, such as solubility and melting point, as well as its biological activity. The longer chain may enhance hydrophobic interactions and membrane permeability compared to shorter alkyl chain analogs.
Properties
CAS No. |
77349-35-0 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
4-heptylbicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-15-8-11-16(12-9-15,13-10-15)14(17)18/h2-13H2,1H3,(H,17,18) |
InChI Key |
YSBANPXJUILEJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC12CCC(CC1)(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


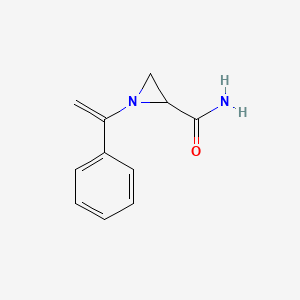
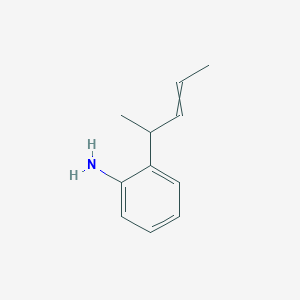
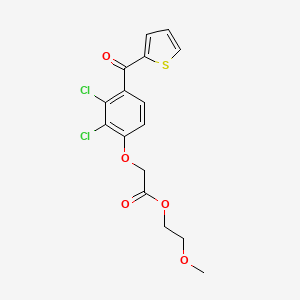
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
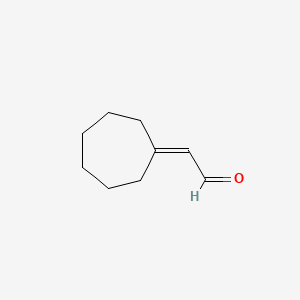

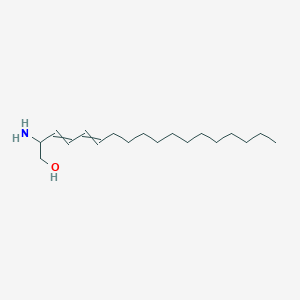
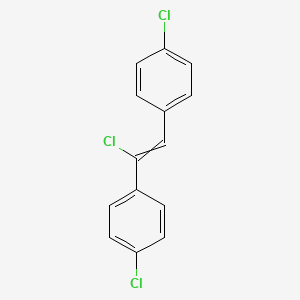
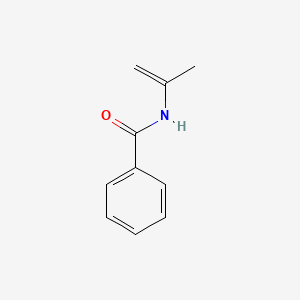
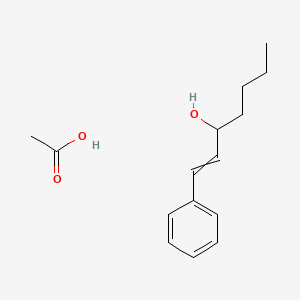
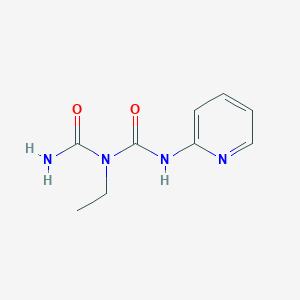
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

